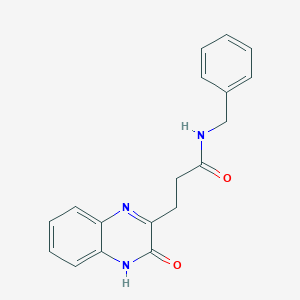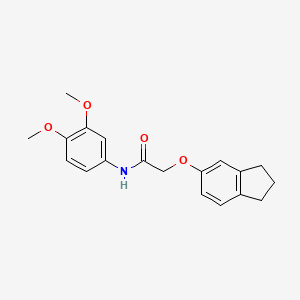
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate, also known as EEPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. EEPP is a derivative of pentanoic acid and is commonly used as a reagent in organic synthesis. In
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-2-oxoethyl pentanoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This compound has been shown to have a high affinity for the active site of these enzymes, which leads to their inhibition. This inhibition can result in a range of biochemical and physiological effects in the body.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can result in an increase in the levels of acetylcholine in the body, which can lead to a range of effects including improved cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate has several advantages for use in lab experiments. It is a highly effective reagent in organic synthesis and has been shown to produce high yields of the desired product. It is also relatively easy to synthesize and is readily available from commercial sources. However, there are also limitations to the use of this compound in lab experiments. It can be toxic and may require careful handling and disposal. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-ethoxyphenyl)-2-oxoethyl pentanoate. One area of interest is the development of new synthetic methods for producing this compound and its derivatives. This could lead to the discovery of new compounds with potential applications in pharmaceuticals and other industries. Another area of interest is the further investigation of the mechanism of action of this compound and its effects on the body. This could lead to a better understanding of the potential therapeutic applications of this compound and its derivatives. Finally, there is a need for further research on the toxicity and safety of this compound, which could help to inform its use in lab experiments and potential applications in industry.
Métodos De Síntesis
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate can be synthesized through a multi-step process that involves the reaction of ethyl 4-bromobenzoate with ethyl acetoacetate in the presence of a base. The resulting intermediate is then subjected to a reaction with pentanoic acid to yield this compound. The synthesis of this compound requires careful control of reaction conditions such as temperature, reaction time, and the amount of reagents used.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-2-oxoethyl pentanoate has been widely used in scientific research as a reagent in organic synthesis. It is commonly used in the synthesis of various derivatives of pentanoic acid and has been shown to be highly effective in producing high yields of the desired product. This compound has also been used in the preparation of chiral compounds, which are important intermediates in the synthesis of pharmaceuticals.
Propiedades
IUPAC Name |
[2-(4-ethoxyphenyl)-2-oxoethyl] pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-3-5-6-15(17)19-11-14(16)12-7-9-13(10-8-12)18-4-2/h7-10H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFFYGIBLBLOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylbenzyl)-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B5013529.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5013532.png)

![N-{2-[(2-furylmethyl)thio]ethyl}methanesulfonamide](/img/structure/B5013539.png)


![N-(4-fluorobenzyl)-3-{1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B5013553.png)

![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(4-bromobenzamide)](/img/structure/B5013559.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5013563.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013573.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5013580.png)
![2-butyl-5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5013587.png)
